An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-(m-tolyl)propanoic Acid

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-(m-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

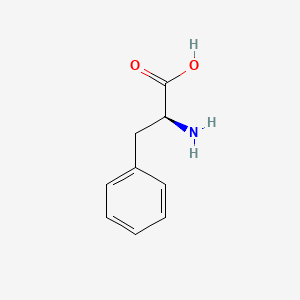

2-Amino-3-(m-tolyl)propanoic acid, also known as 3-methyl-DL-phenylalanine, is a non-proteinogenic α-amino acid. As a derivative of the essential amino acid phenylalanine, it serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a methyl group on the meta position of the phenyl ring, imparts unique steric and electronic properties that can influence the biological activity and pharmacokinetic profile of peptides and small molecule therapeutics. This guide provides a comprehensive overview of the chemical properties of 2-Amino-3-(m-tolyl)propanoic acid, offering insights into its structure, physicochemical characteristics, spectroscopic profile, reactivity, and potential applications.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure.

Synonyms: 3-Methyl-DL-phenylalanine, DL-m-Tyrosine, 2-amino-3-(3-methylphenyl)propanoic acid[1] Stereoisomers: (R)-2-Amino-3-(m-tolyl)propanoic acid, (S)-2-Amino-3-(m-tolyl)propanoic acid

The structure consists of a propanoic acid backbone with an amino group at the α-carbon and a m-tolyl group attached to the β-carbon. The presence of a chiral center at the α-carbon gives rise to two enantiomers, the D and L forms, and the racemic DL mixture.

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for applications in synthesis, formulation, and biological assays. The data presented here is a consolidation of available experimental and predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | White to off-white or beige solid powder | [1][2] |

| Melting Point | 226 - 231 °C (for D-isomer) | [2] |

| Boiling Point (Predicted) | 322.8 ± 30.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 2.22 ± 0.10 (acidic), 9.53 ± 0.10 (basic) | [1] |

| LogP (Predicted) | 1.57 | [1] |

| Solubility | Soluble in DMSO. As a derivative of phenylalanine, it is expected to have some solubility in water, and in dilute mineral acids and alkali hydroxide solutions. | [1][3] |

Expert Insight: The predicted LogP value of 1.57 suggests a moderate level of lipophilicity compared to its parent amino acid, phenylalanine. This modification can be critical in drug design, potentially influencing membrane permeability and target engagement. The predicted pKa values are typical for α-amino acids, indicating the presence of both a carboxylic acid and an amino group, which will be ionized at physiological pH.

Spectroscopic Characterization

Spectroscopic data is the cornerstone of structural elucidation and quality control for any chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic protons (Ar-H): Multiple signals in the range of 7.0-7.3 ppm.

-

α-proton (CH-NH₂): A multiplet around 3.8-4.2 ppm.

-

β-protons (CH₂-Ar): Two diastereotopic protons appearing as a multiplet or two doublets of doublets around 2.8-3.2 ppm.

-

Methyl protons (CH₃): A singlet around 2.3 ppm.

-

Amine (NH₂) and Carboxylic Acid (COOH) protons: Broad signals, the chemical shifts of which are dependent on solvent and concentration.

¹³C NMR (Predicted):

-

Carboxylic carbon (C=O): A signal in the range of 170-175 ppm.

-

Aromatic carbons (Ar-C): Multiple signals between 125-140 ppm.

-

α-carbon (CH-NH₂): A signal around 55-60 ppm.

-

β-carbon (CH₂-Ar): A signal around 35-40 ppm.

-

Methyl carbon (CH₃): A signal around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

-

N-H stretch (amine): A medium intensity band around 3000-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

N-H bend (amine): A medium band around 1500-1640 cm⁻¹.

-

C=C stretch (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern. For 2-Amino-3-(m-tolyl)propanoic acid, the expected molecular ion peak [M+H]⁺ would be at m/z 180.10.

Chemical Reactivity and Stability

As an amino acid, 2-Amino-3-(m-tolyl)propanoic acid exhibits reactivity characteristic of both its amino and carboxylic acid functional groups.

Key Reactions:

-

Peptide Bond Formation: The amino group can act as a nucleophile to react with activated carboxylic acids to form amide (peptide) bonds. This is a fundamental reaction in its use as a building block in peptide synthesis.

-

Esterification: The carboxylic acid group can be esterified under acidic conditions with an alcohol.

-

N-Acylation: The amino group can be acylated using acid chlorides or anhydrides.

-

Reactions of the Aromatic Ring: The tolyl group can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions with the amino acid functionality.

Stability and Storage: The compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dry, and dark place[2]. As with many amino acids, it is incompatible with strong oxidizing agents[5].

Biological and Pharmacological Context

2-Amino-3-(m-tolyl)propanoic acid is classified as a non-proteinogenic amino acid, meaning it is not one of the canonical amino acids encoded in the genetic code. The incorporation of such unnatural amino acids into peptides is a widely used strategy in drug discovery to enhance metabolic stability, improve receptor affinity and selectivity, and modulate pharmacokinetic properties.

As a phenylalanine derivative, it can be used in studies to probe the structure-activity relationships of peptides and proteins where phenylalanine plays a critical role[6]. For instance, it has been utilized as a reagent in the synthesis of aminophenylpropanyl phosphate derivatives that exhibit inhibitory activity against Pin1, a peptidyl-prolyl cis-trans isomerase implicated in cancer and Alzheimer's disease[7]. It has also been used in the preparation of N-arylaminonitriles as potential inhibitors of cathepsin B, a cysteine protease involved in various pathological processes[7].

The broader class of amino acid derivatives has been explored for various physiological effects, including influencing the secretion of anabolic hormones and acting as ergogenic supplements[3].

Synthesis and Manufacturing

The synthesis of phenylalanine and its derivatives can be achieved through various chemical and chemoenzymatic methods. A common industrial synthesis of phenylalanine involves the simultaneous reaction of phenylacetaldehyde with ammonium and cyanide ions, followed by hydrolysis of the resulting aminonitrile[8].

A chemoenzymatic approach for the synthesis of substituted D-phenylalanines has been developed by coupling a phenylalanine ammonia lyase (PAL) amination with a deracemization process, starting from cinnamic acids[9]. This highlights the potential for biocatalytic routes to access specific stereoisomers of 2-Amino-3-(m-tolyl)propanoic acid.

Analytical Methods

The purity and characterization of 2-Amino-3-(m-tolyl)propanoic acid are typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. Chiral HPLC methods can be employed to determine the enantiomeric excess (ee) of the D- and L-isomers[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the spectroscopy section, NMR is crucial for structural confirmation and can also be used for purity assessment.

Mass Spectrometry (MS): Used to confirm the molecular weight and can be coupled with liquid chromatography (LC-MS) for sensitive detection and quantification.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using 2-Amino-3-(m-tolyl)propanoic acid

This protocol provides a general workflow for incorporating 2-Amino-3-(m-tolyl)propanoic acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase chemistry.

-

Protection of the Amino Group: The amino group of 2-Amino-3-(m-tolyl)propanoic acid is typically protected with a suitable protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), to prevent self-polymerization and direct the reaction to the carboxylic acid terminus.

-

Activation of the Carboxylic Acid: The carboxylic acid group is activated to facilitate nucleophilic attack by the amino group of the growing peptide chain. Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or the formation of an active ester.

-

Coupling Reaction: The activated 2-Amino-3-(m-tolyl)propanoic acid derivative is added to the resin-bound peptide (in SPPS) or the amino-component in solution, typically in the presence of a base such as diisopropylethylamine (DIPEA).

-

Deprotection: After coupling, the protecting group on the newly added amino acid is removed to allow for the next coupling cycle.

-

Cleavage and Purification: Once the peptide synthesis is complete, the peptide is cleaved from the solid support (in SPPS), and all protecting groups are removed. The crude peptide is then purified, typically by reverse-phase HPLC.

Workflow for Peptide Synthesis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methyl-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]

- 5. DL-Phenylalanine | 150-30-1 [chemicalbook.com]

- 6. Buy ʟ-Phenylalanine methyl-d₃ ester hydrochloride 98 atom D, 98 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 7. 3-Methylphenylalanine | C10H13NO2 | CID 2761494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]

- 9. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Methyl-L-phenylalanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]